molecular formula C11H15F6NO2 B4933911 2-methylcyclohexyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate

2-methylcyclohexyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate

Cat. No. B4933911
M. Wt: 307.23 g/mol
InChI Key: VRHUGIBBUSYLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylcyclohexyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate is a chemical compound that belongs to the class of carbamate insecticides. It is commonly known as Bifenthrin and is widely used in agriculture and pest control. Bifenthrin is a synthetic pyrethroid that acts as a neurotoxin, targeting the nervous system of insects. It is highly effective against a wide range of pests, including ants, termites, cockroaches, and mosquitoes.

Mechanism of Action

Bifenthrin acts as a neurotoxin, targeting the nervous system of insects. It binds to sodium channels in the nerve cells, causing a prolonged depolarization of the cell membrane and preventing the transmission of nerve impulses. This leads to paralysis and death of the insect. Bifenthrin is highly selective for insects and has low toxicity to mammals and other non-target organisms.
Biochemical and Physiological Effects
Bifenthrin has been shown to have a range of biochemical and physiological effects on insects. It affects the activity of enzymes involved in energy metabolism, leading to a reduction in energy production and an increase in oxidative stress. It also affects the activity of neurotransmitters, leading to disruption of the nervous system and paralysis of the insect. Bifenthrin has been shown to have low toxicity to mammals and other non-target organisms, but it can have adverse effects on aquatic organisms and bees.

Advantages and Limitations for Lab Experiments

Bifenthrin has several advantages for use in lab experiments. It is highly effective against a wide range of pests and has low toxicity to mammals and other non-target organisms. It is also relatively stable and can be stored for long periods of time. However, Bifenthrin can have adverse effects on aquatic organisms and bees, and care should be taken when handling and disposing of the compound.

Future Directions

There are several future directions for research on Bifenthrin. One area of research is the development of new formulations and delivery systems that can improve the efficacy and safety of the compound. Another area of research is the study of the ecological and environmental impacts of Bifenthrin, including its effects on non-target organisms and ecosystems. Finally, there is a need for further research on the mechanism of action of Bifenthrin and the development of new insecticides that target the nervous system of insects.

Synthesis Methods

Bifenthrin is synthesized by the reaction of 2-methylcyclohexanone with 2,2,3,3-tetrafluoro-1-propenyl trifluoromethyl ketone in the presence of a base. The resulting product is then reacted with methyl isocyanate to form Bifenthrin. The synthesis of Bifenthrin is a complex process that requires careful control of reaction conditions, including temperature, pressure, and reaction time.

Scientific Research Applications

Bifenthrin has been extensively studied for its insecticidal properties and its potential applications in pest control. It has been shown to be highly effective against a wide range of pests, including insects that are resistant to other insecticides. Bifenthrin has also been studied for its potential use in the control of disease vectors, such as mosquitoes, which are responsible for the transmission of diseases such as malaria and dengue fever.

properties

IUPAC Name

(2-methylcyclohexyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F6NO2/c1-6-4-2-3-5-7(6)20-9(19)18-8(10(12,13)14)11(15,16)17/h6-8H,2-5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHUGIBBUSYLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1OC(=O)NC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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